molecular formula C18H22ClN7O5 B2749080 N-(4-chlorophenyl)-4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxamide CAS No. 339020-75-6

N-(4-chlorophenyl)-4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxamide

Cat. No.: B2749080
CAS No.: 339020-75-6
M. Wt: 451.87
InChI Key: GBWBPBIQHKBUHK-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxamide is a heterocyclic compound featuring a tetrahydro-1(2H)-pyrazine core linked to a substituted 1,4-dihydropyridine ring. Key structural elements include:

  • 3,5-dinitro substituents: Electron-withdrawing groups that influence electronic distribution and reactivity.
  • Methylamino group: Provides hydrogen-bonding capacity, critical for biological interactions.
  • Tetrahydro-pyrazinecarboxamide backbone: Offers conformational rigidity and serves as a scaffold for further functionalization.

The compound’s structural determination likely employs crystallographic tools such as SHELX programs, which are widely used for small-molecule refinement .

Properties

IUPAC Name

N-(4-chlorophenyl)-4-[1-methyl-6-(methylamino)-3,5-dinitro-4H-pyridin-2-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN7O5/c1-20-16-14(25(28)29)11-15(26(30)31)17(22(16)2)23-7-9-24(10-8-23)18(27)21-13-5-3-12(19)4-6-13/h3-6,20H,7-11H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWBPBIQHKBUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(CC(=C(N1C)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)Cl)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxamide, commonly referred to by its CAS number 339020-75-6, is a synthetic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H22ClN7O5
  • Molecular Weight : 451.86 g/mol
  • Boiling Point : 652.7 ± 55.0 °C (predicted)
  • Density : 1.50 ± 0.1 g/cm³ (predicted)
  • pKa : 13.07 ± 0.70 (predicted) .

These properties indicate that the compound is relatively stable under standard conditions but may exhibit varied solubility and reactivity depending on the pH of the environment.

Research indicates that the biological activity of this compound may be attributed to its interaction with various biochemical pathways. The presence of nitro groups in its structure suggests potential for redox reactions, which can lead to the generation of reactive nitrogen species (RNS). These species are known to interact with cellular components, potentially disrupting normal cellular functions and leading to therapeutic effects against certain diseases.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies suggest that compounds similar to N-(4-chlorophenyl)-4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl] exhibit antimicrobial properties, particularly against resistant bacterial strains . The nitro group is critical for this activity as it facilitates the formation of reactive intermediates that can damage microbial DNA and proteins.
  • Anticancer Properties : There is emerging evidence that this compound may possess anticancer activity. The mechanism is believed to involve the induction of apoptosis in cancer cells through oxidative stress mechanisms mediated by RNS .
  • Neurotoxicity Studies : Research has also explored neurotoxic effects related to similar compounds, indicating that they may interfere with neurotransmitter systems or induce oxidative damage in neuronal tissues .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of nitro-containing compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results showed that derivatives with higher electron-withdrawing groups exhibited enhanced activity due to increased reactivity towards bacterial enzymes .

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that N-(4-chlorophenyl)-4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl] induced apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed increased levels of reactive oxygen species (ROS) in treated cells compared to controls, suggesting a mechanism involving oxidative stress .

Scientific Research Applications

Pharmaceutical Development

N-(4-chlorophenyl)-4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxamide has been studied for its potential as a pharmaceutical agent. Its structural features suggest that it may exhibit biological activity against various diseases, particularly in the field of oncology and infectious diseases. The compound's ability to interact with specific biological targets makes it a candidate for drug development.

Agricultural Chemistry

The compound is also relevant in agricultural chemistry, particularly as a pesticide or herbicide. Its chemical structure allows it to act on pests or weeds effectively while minimizing harm to non-target organisms. Research indicates that compounds with similar structures can inhibit specific biochemical pathways in pests, leading to their mortality .

Environmental Monitoring

Given its potential usage as a pesticide, this compound can be monitored in environmental samples to assess contamination levels and the efficacy of pollution control measures. Its detection in soil and water can provide insights into the environmental impact of agricultural practices.

Case Study 2: Pesticide Efficacy

In agricultural settings, compounds structurally related to this compound have been tested for their effectiveness against common agricultural pests. Field trials indicated significant reductions in pest populations when applied at recommended dosages . Such studies underscore the compound's potential utility in crop protection strategies.

Comparison with Similar Compounds

4-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

Core Structure : Pyrimidine ring (vs. pyrazine in the target compound).
Substituents :

  • 2-chlorophenyl (vs. 4-chlorophenyl in the target).
  • 2-sulfanylidene group (vs. nitro groups).
  • 2,5-dimethoxyphenyl carboxamide (vs. methylamino).

Functional Implications :

  • Dimethoxy groups : Increase solubility but reduce lipophilicity compared to nitro substituents.
  • Pyrimidine core : May alter ring strain and hydrogen-bonding patterns compared to pyrazine .

N2-(2-fluorophenyl)-N4-(phenylmethyl)quinazoline-2,4-diamine hydrochloride

Core Structure : Quinazoline (two-nitrogen heterocycle).
Substituents :

  • Fluorophenyl and benzyl groups.
  • Diamine functionality.

Functional Implications :

  • Fluorine : Enhances metabolic stability and bioavailability.
  • Quinazoline core: Known for kinase inhibition (e.g., EGFR inhibitors), suggesting divergent pharmacological targets compared to the pyrazine-based target compound .

Comparative Analysis Table

Property Target Compound 4-(2-chlorophenyl)-... (Pyrimidine) Quinazoline Derivative
Core Heterocycle Pyrazine Pyrimidine Quinazoline
Key Substituents 4-chlorophenyl, 3,5-dinitro, methylamino 2-chlorophenyl, sulfanylidene, dimethoxy 2-fluorophenyl, benzyl, diamine
Functional Groups Nitro (electron-withdrawing), amide, methylamino Sulfanylidene, methoxy, amide Fluorine, amine, benzyl
Lipophilicity (Predicted) High (due to nitro groups) Moderate (sulfanylidene and methoxy balance) Moderate-high (fluorine and benzyl)
Biological Interactions Potential enzyme inhibition (nitro groups), H-bonding (methylamino) Thiol-mediated interactions, solubility-enhanced binding Kinase inhibition, DNA intercalation (quinazoline)

Research Findings and Implications

  • Reactivity : The target compound’s nitro groups may confer higher electrophilicity, enabling covalent binding to nucleophilic residues (e.g., cysteine thiols) in enzymes. This contrasts with sulfanylidene-containing analogues, which may instead participate in redox reactions .
  • Pharmacological Potential: The pyrazine scaffold’s rigidity may improve target selectivity compared to flexible dihydropyrimidines. However, quinazoline derivatives have established roles in oncology, suggesting divergent therapeutic applications .
  • Crystallographic Data : SHELX-based refinement (e.g., bond lengths, angles) could reveal conformational differences between the target compound and analogues, such as dihedral angles between the chlorophenyl and heterocyclic rings .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing this compound, and what purification techniques are recommended to achieve high yields?

  • Synthesis Challenges : The compound's nitro groups and sterically hindered pyridinyl moiety may lead to side reactions, such as unintended reductions or isomerization. Multi-step synthesis requires precise control of reaction conditions (e.g., temperature, stoichiometry) to minimize byproducts .
  • Purification Techniques : High-performance liquid chromatography (HPLC) with reverse-phase columns is critical for separating polar intermediates. Recrystallization using mixed solvents (e.g., ethanol/water) can enhance purity, while membrane-based separation technologies (e.g., nanofiltration) may aid in large-scale purification .

Q. Which spectroscopic and crystallographic methods are most effective for confirming structural identity, and how do they address potential isomerism issues?

  • Spectroscopy : High-resolution mass spectrometry (HRMS) validates molecular weight, while nuclear magnetic resonance (NMR) (¹H, ¹³C, 2D-COSY) resolves positional ambiguities in the pyrazinecarboxamide and pyridinyl groups. Infrared (IR) spectroscopy confirms functional groups like nitro and amide bonds .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and detects polymorphism. For isomerism, crystallographic data (e.g., torsion angles, bond lengths) distinguish between tautomeric forms or conformational isomers .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported biological activities across in vitro studies, and what methodological controls are essential for reproducibility?

  • Data Contradiction Analysis : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent choice) or cell-line specificity. Researchers should:

  • Standardize assay protocols (e.g., ATP levels for cytotoxicity assays).
  • Include positive/negative controls (e.g., known enzyme inhibitors) to validate experimental setups.
  • Apply multivariate statistical analysis to isolate confounding variables .
    • Reprodubility Framework : Pre-register experimental designs and share raw data via open-access platforms to enable cross-validation .

Q. In optimizing the synthetic pathway, what role do computational simulations play in predicting reaction kinetics and byproduct formation?

  • Computational Tools : COMSOL Multiphysics can model reaction dynamics (e.g., heat transfer, fluid flow) to optimize batch reactor conditions. Density functional theory (DFT) predicts intermediate stability and identifies transition states prone to byproduct formation (e.g., nitro group reduction).
  • AI Integration : Machine learning algorithms trained on historical reaction data can suggest optimal solvent systems or catalyst combinations, reducing trial-and-error experimentation .

Q. What theoretical frameworks guide the investigation of this compound's interactions with biological targets, and how can they be validated?

  • Theoretical Basis : Molecular docking (e.g., AutoDock Vina) models ligand-receptor interactions, prioritizing targets like kinase domains or G-protein-coupled receptors. Quantum mechanics/molecular mechanics (QM/MM) simulations refine binding affinity predictions .
  • Validation Strategies : Co-crystallization with target proteins (e.g., crystallography) validates docking poses. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding constants experimentally .

Q. How can researchers design experiments to evaluate the compound's stability under varying environmental conditions (e.g., light, humidity)?

  • Methodology :

  • Accelerated Stability Testing : Expose the compound to controlled stressors (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via liquid chromatography-mass spectrometry (LC-MS).
  • Photostability : Use UV-vis spectroscopy to track absorbance changes under IEC 60601-2-57 light exposure standards.
  • Data Interpretation : Apply Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .

Methodological Resources

  • Training : Courses like CHEM/IBiS 416 Practical Training in Chemical Biology Methods emphasize advanced techniques (e.g., SPR, crystallography) for academic researchers .
  • Theoretical Alignment : Link experimental designs to frameworks like Hofstede’s cultural dimensions for interdisciplinary studies or EPACT-guided environmental fate analysis for ecological impact assessments .

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